N-[(E)-Amino(anilino)methylidene]formamide
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Overview
Description
N-[(E)-Amino(anilino)methylidene]formamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a formamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino(anilino)methylidene]formamide typically involves the reaction of aniline derivatives with formamide under specific conditions. One common method includes the use of sodium hydride as a base to facilitate the reaction between aniline and formamide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino(anilino)methylidene]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(E)-Amino(anilino)methylidene]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-Amino(anilino)methylidene]formamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylformanilide: Similar in structure but with a methyl group instead of an amino group.
N-Methylformamide: Contains a formamide group but lacks the aniline ring.
Uniqueness
N-[(E)-Amino(anilino)methylidene]formamide is unique due to its combination of aniline and formamide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological and chemical systems .
Properties
CAS No. |
830328-60-4 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-(N'-phenylcarbamimidoyl)formamide |
InChI |
InChI=1S/C8H9N3O/c9-8(10-6-12)11-7-4-2-1-3-5-7/h1-6H,(H3,9,10,11,12) |
InChI Key |
IGXGCMWRWOXRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NC=O |
Origin of Product |
United States |
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